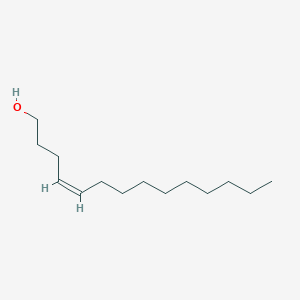

(Z)-4-Tetradecen-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-Tetradecen-1-ol, also known as Z-4-TDO, is a naturally occurring monoterpene alcohol that is found in a variety of plants, including citrus fruits, grasses, and other species. It is a colorless, volatile liquid with a pleasant, citrusy odor and taste. Z-4-TDO is an important component of many essential oils, and it is used in perfumery, cosmetics, and food flavoring. It has also been studied for its potential medicinal properties, including anti-inflammatory, anti-bacterial, and anti-fungal activities.

Aplicaciones Científicas De Investigación

Identification of Natural Ligands for Odorant Receptors : Yoshikawa et al. (2013) identified (Z)-5-tetradecen-1-ol as a natural ligand for a mouse odorant receptor, demonstrating its role in mammalian olfactory systems. This compound is secreted in male mouse urine and enhances urine attractiveness to female mice, highlighting its biological significance in communication (Yoshikawa et al., 2013).

Role as Insect Pheromones : Numerous studies have identified derivatives of tetradecen-1-ol, such as (Z)-9-tetradecen-1-ol acetate and (Z)-11-tetradecen-1-ol, as key components in insect pheromones. For example, Jones and Sparks (1979) found that (Z)-9-TDA, a derivative, acts as a secondary sex pheromone in insects like the fall armyworm (Jones & Sparks, 1979).

Synthesis for Pest Control : The synthesis of various isomers of tetradecen-1-ol, such as (Z/E)-11-tetradecen-1-ol, is studied for their applications in pest control. These compounds are used as attractants in traps for controlling agricultural pests like corn pests, as reported by Li, Yong, and Aisa (2008) (Li, Yong, & Aisa, 2008).

Mating Disruption in Insects : Derivatives of tetradecen-1-ol, such as (Z)-9-tetradecen-1-ol formate, have been used in mating disruption strategies for controlling insect populations. Caro, Glotfelty, and Freeman (2004) studied its concentrations in the air for disrupting mating in Heliothis moths (Caro, Glotfelty, & Freeman, 2004).

Propiedades

IUPAC Name |

(Z)-tetradec-4-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLOGWCACVSGQN-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-tetradec-4-en-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/no-structure.png)